N'-Benzyl-N-methyl-5-nitro-pyrimidine-2,4,6-triamine
Description
N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and nitro groups
Properties
Molecular Formula |
C12H14N6O2 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-N-benzyl-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O2/c1-14-12-16-10(13)9(18(19)20)11(17-12)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
RHILCTGZYTXVQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
Uniqueness
N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
